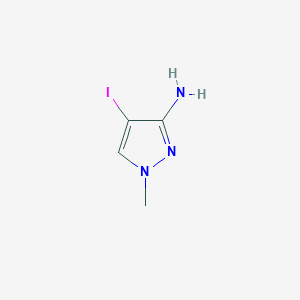

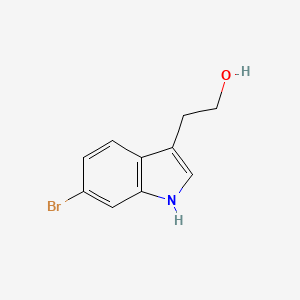

![molecular formula C8H5NO2 B1287380 Benzo[d]oxazole-4-carbaldehyde CAS No. 1492303-37-3](/img/structure/B1287380.png)

Benzo[d]oxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

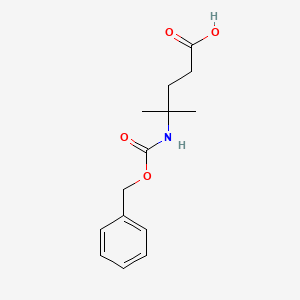

“Benzo[d]oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H5NO2 . It is a derivative of oxazole, a heterocyclic five-membered ring that contains atoms of nitrogen and oxygen . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. For instance, Mahadavi and coworkers reported the synthesis of 1,3-oxazole using trimethylamine with water as the solvent, together with -cyclodextrin (-CD) as the catalyst . Yasaei and colleagues synthesized 5-(2-chloroquiolin-3yl) oxazole in 2019 .

Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential applications in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .

Scientific Research Applications

Medicinal Chemistry

Benzo[d]oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Antimicrobial Activity

Oxazole derivatives have shown significant antimicrobial activity . For instance, some compounds have been synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .

Anticancer Activity

Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have diverse therapeutic areas . Many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .

Anti-inflammatory Activity

Oxazole derivatives have demonstrated anti-inflammatory activity . This makes them valuable in the development of new drugs for treating inflammatory diseases .

Antidiabetic Activity

Oxazole derivatives have also shown antidiabetic activity . This suggests potential applications in the treatment of diabetes .

Antioxidant Activity

Oxazole derivatives have exhibited antioxidant activity . This suggests they could be useful in combating oxidative stress-related diseases .

Antiobesity Activity

Oxazole derivatives have demonstrated antiobesity activity . This suggests potential applications in the treatment of obesity .

Key Building Block in Drug Development

Benzo[d]oxazole plays an important role as a key building block in β adrenergic receptor antagonists, and anti-inflammatory, antimicrobial, and anticonvulsant agents .

Future Directions

Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the literature will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name |

1,3-benzoxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDWCJKHCBSPBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]oxazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

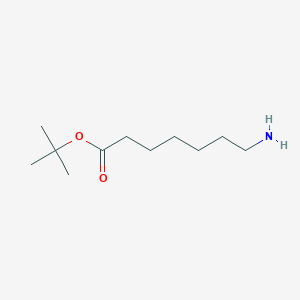

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)

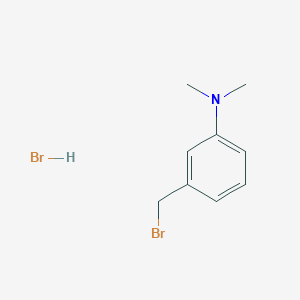

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)